molecular formula C18H16O2 B11852801 (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol

(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol

Cat. No.: B11852801
M. Wt: 264.3 g/mol
InChI Key: IQFBDWXVJJPBFA-UHFFFAOYSA-N
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Description

(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol is an organic compound that features a naphthalene ring substituted with a methoxy group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol typically involves the reaction of 2-methoxynaphthalene with a suitable phenylmethanol derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of (3-(2-Methoxynaphthalen-1-yl)phenyl)aldehyde or (3-(2-Methoxynaphthalen-1-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(2-Methoxynaphthalen-1-yl)phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxynaphthalene): A simpler compound with a similar naphthalene core but lacking the phenylmethanol moiety.

    (3-(2-Hydroxynaphthalen-1-yl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3-(2-Methoxynaphthalen-1-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

[3-(2-methoxynaphthalen-1-yl)phenyl]methanol

InChI

InChI=1S/C18H16O2/c1-20-17-10-9-14-6-2-3-8-16(14)18(17)15-7-4-5-13(11-15)12-19/h2-11,19H,12H2,1H3

InChI Key

IQFBDWXVJJPBFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)CO

Origin of Product

United States

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